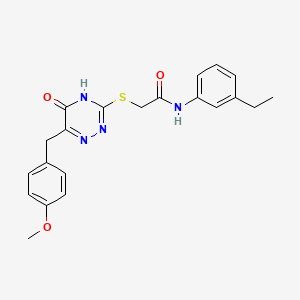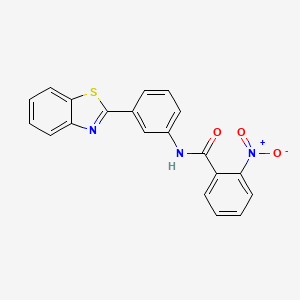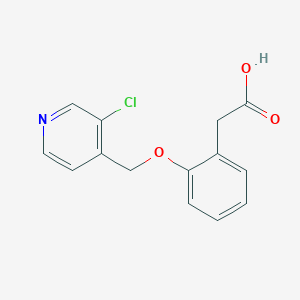
2-(2-((3-Chloropyridin-4-yl)methoxy)phenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2-((3-Chloropyridin-4-yl)methoxy)phenyl)acetic acid” is a chemical with the molecular formula C14H12ClNO3 . It has a molecular weight of 277.7 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H12ClNO3/c15-12-8-16-6-5-11(12)9-19-13-4-2-1-3-10(13)7-14(17)18/h1-6,8H,7,9H2,(H,17,18) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Molecular Synthesis
This compound serves as a building block in the synthesis of various complex molecules. Its structure is particularly useful in creating new chemical entities that can interact with biological targets. The chloropyridinyl and phenylacetic acid moieties offer points of functionalization, allowing chemists to modify the molecule for specific purposes .
Drug Development
Due to its structural features, 2-(2-((3-Chloropyridin-4-yl)methoxy)phenyl)acetic acid is valuable in drug discovery. It can be used to develop allosteric modulators of G protein-coupled receptors (GPCRs), which are a major class of therapeutic targets for CNS disorders .
Anti-inflammatory Research
Compounds derived from this acid have shown potential in anti-inflammatory activity. This is particularly relevant in the development of new medications for diseases characterized by inflammation, such as arthritis .
Antimicrobial Activity
The core structure of this compound can be modified to create derivatives with antimicrobial properties. This is crucial in the fight against antibiotic-resistant bacteria .
Cancer Research
The molecule’s ability to be a precursor for various synthetic pathways makes it a candidate for creating novel chemotherapeutic agents. Researchers can design derivatives that target specific pathways involved in cancer progression .
Fibrosis Treatment
Derivatives of This compound have been studied for their anti-fibrotic activities. These compounds could lead to new treatments for fibrotic diseases, which involve the excessive formation of connective tissue .
Enzyme Inhibition
The compound can be used to create inhibitors for specific enzymes involved in disease processes. For example, it could be used to design inhibitors for aldose reductase, an enzyme implicated in diabetic complications .
Metabolic Disorder Treatments
Modifications of this compound have led to the creation of molecules that can activate AMPK, an enzyme that plays a significant role in metabolic disorders. This could be beneficial in treating conditions like diabetes .
Wirkmechanismus
Target of Action
Related compounds have been found to interact with various enzymes and receptors
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the targets’ function .
Biochemical Pathways
Related compounds have been found to affect various biochemical pathways, including those involved in inflammation and cell proliferation . The downstream effects of these pathway alterations would depend on the specific context of the cell or organism.
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Related compounds have been found to have various effects, including anti-inflammatory and antiproliferative effects .
Action Environment
The action, efficacy, and stability of 2-(2-((3-Chloropyridin-4-yl)methoxy)phenyl)acetic acid would be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules, and the temperature .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
2-[2-[(3-chloropyridin-4-yl)methoxy]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c15-12-8-16-6-5-11(12)9-19-13-4-2-1-3-10(13)7-14(17)18/h1-6,8H,7,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMAHEXGCGTEFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)OCC2=C(C=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

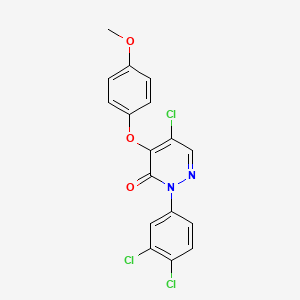
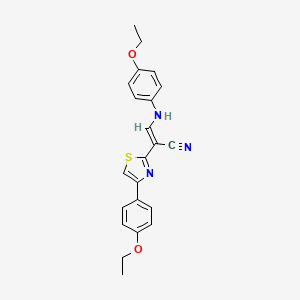
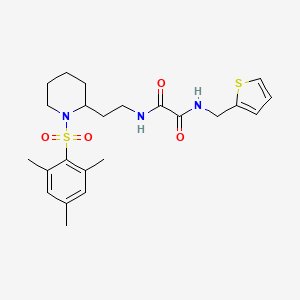
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2557868.png)
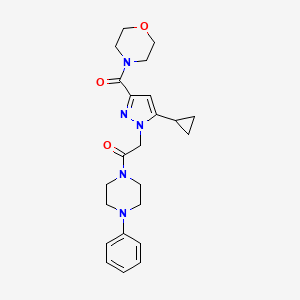
![1-[3-(1,3-Thiazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2557874.png)

![methyl 1-[[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]amino]cyclohexane-1-carboxylate](/img/structure/B2557878.png)
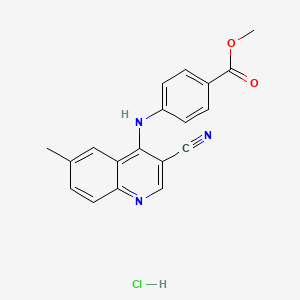

![Ethyl 2-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2557884.png)
![Methyl 2-((5-methoxybenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate](/img/structure/B2557885.png)
